Isopilocarpine nitrate

描述

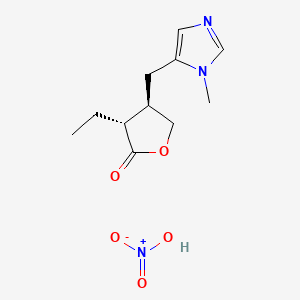

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;nitric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.HNO3/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2;2-1(3)4/h5,7-8,10H,3-4,6H2,1-2H3;(H,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZXEPJJHQYOGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(COC1=O)CC2=CN=CN2C.[N+](=O)(O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5984-94-1 | |

| Record name | Isopilocarpine, nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Metabolic Pathways and Degradation Kinetics of Isopilocarpine Nitrate

Biochemical Transformation of Isopilocarpine in Biological Systems

Isopilocarpine, the trans stereoisomer of pilocarpine (B147212), undergoes significant biochemical changes within biological systems. These transformations are critical in understanding its pharmacokinetics and reduced pharmacological activity compared to pilocarpine. Isopilocarpine is a known metabolite of pilocarpine and is found in human plasma and urine following administration of pilocarpine. fda.gov

The primary metabolic pathway for the deactivation of isopilocarpine is the hydrolysis of its γ-lactone ring, which results in the formation of the pharmacologically inactive isopilocarpic acid. psu.eduacs.org This process is analogous to the hydrolysis of pilocarpine to pilocarpic acid. psu.edu

The hydrolysis is catalyzed by esterases present in various tissues. fda.gov In serum, pilocarpic acid diesters are known to be enzymatically hydrolyzed to a pilocarpic acid monoester, which then undergoes spontaneous cyclization to form both the active pilocarpine and the inactive isopilocarpine. nih.gov This indicates the presence of esterases in serum capable of acting on these related structures. While direct studies on the specific enzymes that hydrolyze isopilocarpine are limited, it is understood that paraoxonase 1 (PON1), a calcium-dependent esterase found in plasma and the human liver, is responsible for the hydrolysis of pilocarpine. nih.gov It is plausible that the same enzyme is involved in the hydrolysis of isopilocarpine.

The degradation of pilocarpine, which includes its conversion to isopilocarpine and subsequent hydrolysis, results in a loss of pharmacological activity as all degradation products are considered inactive. psu.eduacs.org

Specific comparative data on the metabolic rates of isopilocarpine in different tissues and species are not extensively detailed in the available literature. However, general principles of drug metabolism suggest that the liver is a primary site of biotransformation for many xenobiotics. fao.org For pilocarpine, the cornea is also a major site of metabolism, largely due to the presence of esterases that hydrolyze it to pilocarpic acid. fda.gov Following topical ocular administration in rabbits, both isopilocarpine and pilocarpic acid have been identified as metabolites in the aqueous humor, cornea, and iris-ciliary body. fda.gov

A study using chimeric mice with humanized livers investigated the metabolism of pilocarpine. nih.gov It was found that pilocarpine 3-hydroxylase activity in liver microsomes was higher in these mice compared to non-humanized mice, while the hydrolase activity in plasma was comparable between the groups. nih.gov This highlights the liver's significant role in the oxidative metabolism of pilocarpine. While this study did not focus on isopilocarpine specifically, it underscores the differential metabolic capacities of the liver and plasma for pilocarpine-related compounds. The metabolic rate in different tissues is influenced by the concentration of metabolizing enzymes, such as esterases and cytochrome P450 enzymes. fao.orgunil.ch Tissues with high metabolic activity, like the liver, generally exhibit faster rates of drug metabolism compared to tissues with lower metabolic activity. nih.govnih.gov

| Tissue/Fluid | Known Metabolic Activity related to Pilocarpine/Isopilocarpine | Reference(s) |

| Plasma/Serum | Contains esterases (e.g., PON1) that hydrolyze the lactone ring. | nih.govnih.gov |

| Liver | Primary site for oxidative metabolism (e.g., hydroxylation by CYP2A6). | fda.govnih.gov |

| Cornea | Major site of hydrolysis to pilocarpic acid due to high esterase concentration. | fda.gov |

| Aqueous Humor | Metabolites like isopilocarpine and pilocarpic acid are found here. | fda.gov |

| Iris-ciliary body | Metabolites like isopilocarpine and pilocarpic acid are found here. | fda.gov |

Enzymatic Hydrolysis to Isopilocarpic Acid

Inactivation Mechanisms of Isopilocarpine

The pharmacological activity of isopilocarpine is significantly lower than that of pilocarpine, and it is further rendered inactive through specific chemical transformations. acs.orgnih.gov

The two primary mechanisms responsible for the inactivation of pilocarpine and, by extension, the inherent low activity and further degradation of isopilocarpine, are epimerization and hydrolysis. psu.eduacs.org

Epimerization: This is the process where pilocarpine (the cis-isomer) converts to isopilocarpine (the trans-isomer). gre.ac.uk This conversion is a major pathway for the degradation and inactivation of pilocarpine, as isopilocarpine has significantly lower pharmacological activity. acs.orgnih.govescholarship.org The mechanism involves the formation of a carbanion stabilized by resonance with an enolate hybrid. escholarship.org Studies have shown that under alkaline conditions, pilocarpine rapidly epimerizes to form isopilocarpine. cdnsciencepub.com Conversely, isopilocarpine does not readily epimerize back to pilocarpine under similar conditions. cdnsciencepub.comcdnsciencepub.com Some studies, however, suggest a reversibility of epimerization in temperature-stressed isopilocarpine solutions. nih.gov

Hydrolysis: Both pilocarpine and isopilocarpine can undergo hydrolysis of their lactone ring to form their respective carboxylic acids: pilocarpic acid and isopilocarpic acid. psu.eduacs.org These open-chain products are pharmacologically inactive. acs.org This hydrolysis follows pseudo-first-order kinetics and is a significant degradation pathway. escholarship.org

The combination of these two processes ensures that any active pilocarpine is either converted to the less active isopilocarpine or both are hydrolyzed to inactive acids, leading to a complete loss of the desired therapeutic effect.

| Degradation Pathway | Starting Compound | Product(s) | Pharmacological Activity of Product(s) | Reference(s) |

| Epimerization | Pilocarpine | Isopilocarpine | Significantly lower than pilocarpine | acs.orgnih.govescholarship.org |

| Hydrolysis | Pilocarpine | Pilocarpic Acid | Inactive | psu.eduacs.org |

| Hydrolysis | Isopilocarpine | Isopilocarpic Acid | Inactive | psu.eduacs.org |

Biosynthetic Context of Pilocarpine and Potential Isopilocarpine Formation in Plants

The natural source of pilocarpine is the leaves of shrubs from the Pilocarpus genus. researchgate.neteaspublisher.com The biosynthesis of this alkaloid has been a subject of study to understand its formation and to potentially enhance its production.

The biosynthesis of pilocarpine in plants is thought to begin with amino acid precursors. Due to the presence of an imidazole (B134444) ring in its structure, L-histidine has long been proposed as a primary precursor. researchgate.neteaspublisher.comnih.govresearchgate.net

Studies involving the administration of radiolabeled compounds to Pilocarpus plants have provided insights into the biosynthetic pathway.

L-histidine: While widely believed to be a precursor, some studies using radiolabeled histidine did not show significant incorporation into pilocarpine. researchgate.netcapes.gov.brthieme-connect.com However, other experiments have suggested its involvement, noting that the addition of histidine to callus cultures of P. microphyllus could increase pilocarpine production. researchgate.netresearchgate.net

L-methionine: The administration of [S-methyl-¹⁴C] methionine to Pilocarpus pennatifolius resulted in a significant incorporation of the radiolabel into pilocarpine. escholarship.orgresearchgate.netcapes.gov.brthieme-connect.com Degradation studies confirmed that 98% of the radioactivity was located in the N-methyl group of the pilocarpine molecule, indicating that methionine is the source of this methyl group. escholarship.org This methylation step is believed to occur in the leaves after the precursor, pilocarpidine, is synthesized in the roots and translocated. escholarship.org

Threonine and Acetate: It has been proposed that additional carbon atoms in the pilocarpine structure could be derived from threonine or acetate, but direct experimental confirmation remains limited. researchgate.netresearchgate.net

The formation of isopilocarpine in plants is generally considered to be an artifact of the drying, storage, and extraction processes rather than a direct product of biosynthesis. escholarship.org The epimerization of the naturally occurring pilocarpine to the more stable isopilocarpine is likely to occur under these conditions. escholarship.org

| Precursor | Proposed Role in Pilocarpine Biosynthesis | Evidence | Reference(s) |

| L-Histidine | Precursor of the imidazole ring | Structural similarity; increased production in callus culture. | researchgate.neteaspublisher.comnih.govresearchgate.netresearchgate.net |

| L-Methionine | Donor of the N-methyl group | High incorporation of radiolabeled methyl group. | escholarship.orgresearchgate.netcapes.gov.brthieme-connect.com |

| Threonine | Potential donor of additional carbon atoms | Proposed based on structural analysis. | researchgate.netresearchgate.net |

| Acetate | Potential donor of additional carbon atoms | Proposed based on structural analysis. | researchgate.net |

An Examination of Isopilocarpine Nitrate (B79036): Metabolic and Degradation Profiles

Isopilocarpine nitrate is the nitrate salt of isopilocarpine, a diastereomer of the more widely known alkaloid, pilocarpine. Both compounds are found in plants of the Pilocarpus genus. While pilocarpine is utilized for its pharmacological properties, isopilocarpine is often considered an impurity or a degradation product. This article focuses specifically on the metabolic pathways, degradation kinetics, and the potential for artifactual formation of isopilocarpine during plant processing.

Potential Artifactual Formation of Isopilocarpine During Plant Processing

There is substantial evidence to suggest that isopilocarpine may not be a naturally occurring alkaloid in Pilocarpus species, but rather an artifact generated during post-harvest handling and extraction processes. researchgate.netescholarship.org The conversion of pilocarpine (B147212) to isopilocarpine is a key factor in this artifactual formation.

The processes of drying, storing, and extracting the plant material from jaborandi leaves expose the native pilocarpine to conditions that favor epimerization. researchgate.netescholarship.org It has been noted that even under ideal storage conditions, Pilocarpus spp. leaves can lose a significant portion of their alkaloid content over a year through standard degradation pathways, which include this isomerization. researchgate.net

Industrial extraction procedures, which frequently utilize acids for prolonged periods to isolate the alkaloids, can facilitate the opening of the lactone ring to form the hydroxy acid, followed by re-lactonization. mdpi.com This process can lead to the formation of the more stable trans-isomer, isopilocarpine, from the native cis-configured pilocarpine. mdpi.com Similarly, the use of heat, for instance, in the sterilization of pilocarpine solutions, significantly accelerates the rate of epimerization, leading to an increased concentration of isopilocarpine. researchgate.netresearchgate.netescholarship.org

Pharmacological Characterization and Receptor Level Investigations of Isopilocarpine Nitrate

Muscarinic Acetylcholine (B1216132) Receptor Agonism by Isopilocarpine Nitrate (B79036)

Isopilocarpine is recognized as an epimer of pilocarpine (B147212) and has been studied for its activity as a partial agonist at muscarinic acetylcholine receptors (mAChRs). acs.orgnih.gov These receptors are a class of G protein-coupled receptors (GPCRs) that are pivotal in mediating the actions of acetylcholine in the central and peripheral nervous systems. sigmaaldrich.com

Interaction with Muscarinic Receptor Subtypes (M1-M5)

The muscarinic receptor family comprises five subtypes, M1 through M5, each with distinct signaling pathways and tissue distribution. sigmaaldrich.comguidetopharmacology.org The odd-numbered receptors (M1, M3, M5) typically couple to Gq/11 proteins, leading to the activation of phospholipase C, while the even-numbered receptors (M2, M4) couple to Gi/o proteins, which inhibit adenylyl cyclase. sigmaaldrich.commdpi.com

Recent studies have analyzed the activity of isopilocarpine at all five mAChR subtypes. acs.orgnih.gov While detailed comparative data for isopilocarpine's potency and efficacy across all five subtypes are not as extensively documented as for pilocarpine, it is understood to interact with them. acs.org Research indicates that pilocarpine can activate all five muscarinic receptor subtypes, with most of its therapeutic effects in humans being mediated by the M3 receptor. nih.gov Isopilocarpine, often found in pilocarpine formulations, is generally considered to have no significant effect on muscarinic receptors in a therapeutic context. However, specific laboratory investigations have confirmed its interaction. acs.orgnih.gov

Comparison of Agonistic Activity with Pilocarpine and Acetylcholine

When compared to its stereoisomer, pilocarpine, and the endogenous neurotransmitter, acetylcholine, isopilocarpine generally exhibits lower agonistic activity. acs.orgnih.gov Studies consistently show that pilocarpine is the more active compound among the two epimers. acs.orgnih.govebi.ac.uk The difference in activity is attributed to their distinct three-dimensional structures. acs.orgnih.gov

Acetylcholine is the primary agonist for all muscarinic receptors, and synthetic agonists like pilocarpine and isopilocarpine mimic its action. patsnap.com Pilocarpine itself is classified as a partial or full agonist depending on the receptor subtype and the specific cellular response being measured. nih.gov For instance, pilocarpine is a full agonist for the M1 receptor but can act as an antagonist for the M3 receptor under certain conditions. nih.gov Isopilocarpine's activity is further diminished relative to pilocarpine. acs.orgnih.gov

Ligand-Receptor Binding Dynamics and Computational Modeling

To elucidate the mechanisms underlying the differential activity of isopilocarpine and pilocarpine, researchers have employed computational modeling and studied their binding dynamics at the receptor level. acs.orgnih.govacs.org

Molecular Docking Studies of Isopilocarpine at Muscarinic Receptors

Molecular docking studies have been instrumental in visualizing the interaction of isopilocarpine with muscarinic receptors. acs.orgnih.gov These computational simulations predict the preferred orientation of a ligand when bound to a receptor's binding site. For isopilocarpine, docking studies at the M2 muscarinic receptor have provided insights into its lower activity compared to pilocarpine. acs.orgnih.govebi.ac.uk The orthosteric binding site, where acetylcholine and its mimics bind, is highly conserved across all five muscarinic receptor subtypes. guidetopharmacology.org

Role of Stereoconfiguration (Trans-Isomerism) in Binding Affinity

The key to understanding the difference in activity between pilocarpine and isopilocarpine lies in their stereochemistry. scribd.com Pilocarpine is the cis-isomer, while isopilocarpine is the trans-isomer. wikipedia.org This difference in the spatial arrangement of their atoms significantly impacts how they fit into the receptor's binding pocket. wikipedia.orgnumberanalytics.com

The trans-configuration of isopilocarpine results in a less optimal fit within the muscarinic receptor's orthosteric binding site compared to the cis-configuration of pilocarpine. acs.orgnih.gov This suboptimal fit is directly linked to a reduced binding affinity and, consequently, lower agonistic activity. acs.orgnih.gov Generally, in stereoisomers, the three-dimensional structure is a critical determinant of biological activity, affecting everything from receptor binding to metabolic pathways. nih.gov

Hydrogen Bonding Interactions at the Orthosteric Binding Pocket

Hydrogen bonds are crucial for the orientation and affinity of ligands within a receptor's binding site. kubinyi.de Computational docking of pilocarpine and isopilocarpine into the active M2 receptor has revealed a critical difference in their hydrogen bonding patterns. acs.orgnih.gov Specifically, the trans-configuration of isopilocarpine leads to the loss of a hydrogen bond between the lactone carbonyl group of the molecule and the asparagine residue N6.52 in the receptor. acs.orgnih.govebi.ac.uk This lost interaction is a primary explanation for the observed lower activity of isopilocarpine. acs.orgnih.gov The ability to form specific hydrogen bonds is a key factor in the recognition and activation of the receptor by an agonist.

Interactive Data Table: Comparison of Pilocarpine and Isopilocarpine

| Feature | Pilocarpine | Isopilocarpine | Reference |

| Stereoisomerism | cis-isomer | trans-isomer | wikipedia.org |

| Relative Activity | More active | Less active | acs.orgnih.gov |

| Hydrogen Bond with N6.52 | Present | Absent | acs.orgnih.gov |

Structure-Activity Relationship (SAR) Studies of Isopilocarpine and its Analogs

The pharmacological activity of isopilocarpine, an epimer of the muscarinic agonist pilocarpine, is intrinsically linked to its three-dimensional structure. SAR studies are crucial for understanding why isopilocarpine exhibits significantly lower intrinsic activity compared to pilocarpine and how modifications to its structure can alter its receptor interactions.

Correlation of Structural Modifications with Receptor Activation

The stereochemistry of the chiral centers in the lactone ring of pilocarpine and isopilocarpine is a primary determinant of their muscarinic receptor activity. Pilocarpine possesses a cis-configuration between the ethyl group and the furanone ring substituent, whereas isopilocarpine has a trans-configuration. acs.org This stereochemical difference has profound functional consequences.

Among orthosteric ligands, pilocarpine is consistently more active than isopilocarpine. nih.gov Computational docking studies on the M2 muscarinic receptor have elucidated the molecular basis for this difference. The analysis suggests that the trans-configuration of isopilocarpine prevents the formation of a critical hydrogen bond between the carbonyl group of its lactone ring and the asparagine residue N6.52 in the receptor's binding pocket. acs.orgnih.gov The loss of this interaction is believed to be a key reason for the reduced agonist activity of isopilocarpine.

Further modifications to the core structure also impact activity. For instance, pilocarpidine, which lacks the N-methyl group on the imidazole (B134444) ring, demonstrates reduced, though still present, cholinergic activity compared to pilocarpine. escholarship.org A more drastic change, such as the quaternization of the imidazole nitrogen with a benzyl (B1604629) group, transforms the molecule from an agonist into an antagonist, completely altering its pharmacological profile. escholarship.org

| Compound/Modification | Key Structural Change | Effect on Muscarinic Receptor Activity | Reference |

|---|---|---|---|

| Isopilocarpine | Epimerization (trans-configuration) | Reduced agonist activity | acs.orgnih.gov |

| Pilocarpidine | Demethylation of imidazole ring (lacks N-methyl group) | Reduced agonist activity | escholarship.org |

| Benzyl-quaternized Pilocarpine | Addition of a benzyl group to the imidazole nitrogen | Confers anticholinergic (antagonist) activity | escholarship.org |

| Pilocarpinic Acid | Hydrolysis of the lactone ring | Pharmacologically inactive | acs.org |

Influence of Lactone Ring and Imidazole Moiety on Cholinergic Activity

Both the γ-lactone ring and the imidazole moiety are indispensable for the cholinergic activity of pilocarpine and its analogs. escholarship.orgresearchgate.net The lactone ring, in its intact, closed form, is essential for receptor binding and activation. escholarship.org Hydrolysis of this ring, which can occur in aqueous solutions, results in the formation of the corresponding pilocarpinic or isopilocarpinic acid. acs.org These open-chain derivatives are pharmacologically inactive, underscoring the strict structural requirement for the cyclic lactone structure. acs.org

The imidazole moiety also plays a critical role. The nitrogen atom at position 3 is basic in nature and is crucial for the molecule's interaction with the receptor. Studies involving analogs where the imidazole ring is replaced by other amine structures have shown that such modifications lead to a significant reduction in activity, highlighting the specific importance of the imidazole group. escholarship.org The N-methyl group on the imidazole ring, while not absolutely essential (as seen with pilocarpidine), contributes to the potency of the molecule. escholarship.org

Analysis of Bitopic Ligand Design in Muscarinic Receptor Activation

Bitopic ligands, which simultaneously engage both the primary (orthosteric) binding site and a secondary (allosteric) site on a receptor, represent an innovative strategy to modulate receptor function and improve selectivity. ebi.ac.ukmdc-berlin.de Research into bitopic ligands derived from isopilocarpine has yielded surprising and insightful results.

In one study, isopilocarpine and pilocarpine were chemically linked to a naphmethonium fragment, a known allosteric modulator, to create bitopic hybrid ligands. acs.orgnih.gov This modification led to a remarkable inversion of the typical activity profile. While isopilocarpine is a weaker agonist than pilocarpine, the isopilocarpine-naphmethonium hybrid was found to be more active than the corresponding pilocarpine hybrid. acs.orgnih.govebi.ac.uk

The proposed mechanism for this inversion is that the binding of the hybrid molecule is dominated by the high-affinity allosteric fragment. acs.orgnih.govebi.ac.uk This "anchoring" at the allosteric site alters the way the orthosteric portion (the isopilocarpine moiety) presents itself to the primary binding pocket. This new binding mode allows the isopilocarpine hybrid to form the crucial hydrogen bond with the N6.52 residue, an interaction that is sterically hindered when isopilocarpine binds alone. acs.orgnih.govebi.ac.uk Conversely, in the pilocarpine hybrid, this same hydrogen bond is lost. This demonstrates that bitopic ligand design can overcome the inherent structural disadvantages of a weak orthosteric agonist like isopilocarpine, effectively rescuing and even enhancing its activity at the receptor level. acs.orgnih.govebi.ac.uk

| Ligand Type | Compound | Relative Activity Rank | Molecular Rationale | Reference |

|---|---|---|---|---|

| Orthosteric | Pilocarpine | More Active | Forms H-bond with N6.52 | acs.orgnih.gov |

| Isopilocarpine | Less Active | trans-configuration prevents H-bond with N6.52 | acs.orgnih.gov | |

| Bitopic Hybrid | Pilocarpine Hybrid | Less Active | Binding dominated by allosteric moiety; H-bond with N6.52 is lost | acs.orgnih.govebi.ac.uk |

| Isopilocarpine Hybrid | More Active | Binding dominated by allosteric moiety; H-bond with N6.52 is formed | acs.orgnih.govebi.ac.uk |

Advanced Analytical Methodologies for Isopilocarpine Nitrate Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of isopilocarpine nitrate (B79036), enabling the separation of closely related isomers and their accurate quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. wikipedia.org It is particularly crucial for distinguishing between pilocarpine (B147212) and its epimer, isopilocarpine. nih.gov The method's high precision and specificity make it invaluable for ensuring the purity of pharmaceutical formulations. walshmedicalmedia.com

Various HPLC methods have been developed for the analysis of pilocarpine and isopilocarpine. One such method involves the use of a high-resolution ion-exchange column, which allows for the simultaneous determination of both isomers. nih.gov Detection is typically carried out using UV absorption in the 217-nm region. nih.gov Another approach utilizes a combination of octadecylsilane (B103800) and cyanopropylsilane bonded to silica (B1680970) columns in series. nih.gov The mobile phase in this system is a mixture of tetrahydrofuran (B95107) and a borate (B1201080) buffer at pH 9.2. nih.gov For quantitative analysis, the absorbance of the effluent is monitored at 254 nm. nih.gov

The separation of isomers can also be achieved using a phenyl-bonded silica column with a mobile phase of acetonitrile (B52724) and an aqueous buffer at pH 2.5. researchgate.net The choice of column and mobile phase is critical for achieving the necessary resolution between the isomers. wikipedia.orgwalshmedicalmedia.com Reversed-Phase HPLC (RP-HPLC) is a commonly used variant due to its speed and the stability of the columns. walshmedicalmedia.com

| Parameter | Method 1 | Method 2 | Method 3 |

| Column Type | High-resolution ion-exchange | Octadecylsilane and cyanopropylsilane bonded silica (in series) | Phenyl-bonded silica |

| Mobile Phase | Not specified | Tetrahydrofuran-pH 9.2 borate buffer (3:7) | Acetonitrile-aqueous buffer (3:90 v/v), pH 2.5 |

| Detection Wavelength | 217 nm | 254 nm | Not specified |

| Internal Standard | Not specified | Pyridine | Not specified |

| Application | Simultaneous determination of pilocarpine and isopilocarpine | Determination of pilocarpine in the presence of decomposition products | Separation of pilocarpine, isopilocarpine, and pilocarpic acid |

Capillary Electrophoresis for Isopilocarpine Analysis

Capillary electrophoresis (CE) is a powerful separation technique that utilizes the differences in migration rates of charged species in an electric field within a narrow bore capillary. It is well-suited for the analysis of water-soluble and highly mobile inorganic anions like nitrate. chromatographyonline.com In the context of isopilocarpine nitrate, CE can be employed to analyze the nitrate component and to separate the isopilocarpine from other charged or neutral species.

Micellar electrokinetic chromatography (MEKC), a mode of CE, is particularly useful as it can separate both charged and neutral compounds. This is achieved by adding surfactants to the buffer, which form micelles. The separation then occurs based on the combined principles of electrophoresis and chromatography.

For the analysis of the nitrate ion, a common CE method involves using a sulfate (B86663) buffer (e.g., 15 mmol/L, pH 8.0) and detection at 214 nm. nih.gov The retention times for nitrite (B80452) and nitrate have been reported as 3.9 and 4.0 minutes, respectively, under specific conditions. nih.gov Another method for nitrate and nitrite determination uses a TRIS/HCl buffer with CTAB, with detection at 210 nm. scirp.org

| Parameter | Method 1 | Method 2 |

| Technique | Capillary Electrophoresis | Capillary Zone Electrophoresis |

| Buffer | 15 mmol/L sulfate buffer, pH 8.0, with 2.5% electroosmotic flow modifier | 100 mmol/L TRIS/HCl buffer and 0.15 mmol/L CTAB, pH 8.2 |

| Detection Wavelength | 214 nm | 210 nm |

| Analyte | Nitrite and Nitrate | Nitrite and Nitrate |

| Retention Time (Nitrate) | 4.0 ± 0.8 min | Not specified |

| Detection Limit (Serum Nitrate) | 10 micromol/L | Not specified |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation, purity assessment, and concentration determination of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for determining the structure and assessing the purity of organic compounds. eurl-pesticides.euresearchgate.net It provides detailed information about the molecular structure by observing the behavior of atomic nuclei in a magnetic field. mdpi.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized for the complete structural characterization of molecules like isopilocarpine. researchgate.net

In the analysis of pilocarpine and its isomers, 1H NMR and 13C NMR spectra are essential. nih.gov The chemical shifts and coupling constants in the 1H NMR spectrum provide information about the protons' environments, while the 13C NMR spectrum reveals details about the carbon skeleton. mdpi.com For instance, the kinetics of the hydroxide-ion catalyzed epimerization of pilocarpine to isopilocarpine has been studied using NMR spectroscopy. escholarship.org Quantitative NMR (qNMR) has also gained popularity for its ability to provide both qualitative and quantitative information simultaneously, allowing for purity assessment and concentration determination without the need for an identical reference standard. eurl-pesticides.eumdpi.com

| Technique | Application | Information Obtained |

| 1H NMR | Structural Elucidation, Purity Assessment | Chemical shifts, coupling constants, and signal multiplicities of protons. mdpi.com |

| 13C NMR | Structural Elucidation | Information about the carbon framework of the molecule. nih.gov |

| Quantitative NMR (qNMR) | Purity Assessment, Concentration Determination | Simultaneous qualitative and quantitative data, high precision and accuracy. eurl-pesticides.eumdpi.com |

UV Spectrophotometry for Concentration Determination

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, this method is primarily used to determine its concentration in solutions.

The UV absorption spectrum of the nitrate ion shows a peak around 200 nm. sci-hub.se A common method for determining nitrate concentration involves measuring the absorbance at 215 nm or 220 nm. sci-hub.senih.gov However, interference from other substances that also absorb in this region can be a challenge. sci-hub.se To address this, dual-wavelength methods have been developed. mdpi.com For instance, one wavelength is chosen where both nitrate and organic matter absorb (e.g., 220-240 nm), and a second wavelength is chosen where only organic matter absorbs (e.g., 254-280 nm) to correct for background interference. mdpi.com

An improved analytical method for the simultaneous quantification of pilocarpine and isopilocarpine combines UV spectrophotometry with polarimetry. nih.gov In this method, after separating the isomers from degradation products, the total concentration is determined by UV absorbance at 215 nm, and the individual concentrations are calculated using polarimetric measurements. nih.gov

| Wavelength | Application | Notes |

| 215 nm | Quantification of pilocarpine and isopilocarpine. nih.gov | Used in combination with polarimetry for simultaneous determination. nih.gov |

| 220 nm | Determination of nitrate ion concentration. sci-hub.se | Absorbance at this wavelength is not significantly affected by the addition of acid. sci-hub.se |

| Dual Wavelength (e.g., 220 nm and 275 nm) | Nitrate determination with correction for organic matter interference. mdpi.com | Improves accuracy in samples containing interfering substances. mdpi.com |

Mass Spectrometry (MS) for Identification and Metabolite Profiling

Mass spectrometry (MS) is a highly sensitive analytical technique used to identify compounds by measuring their mass-to-charge ratio. ijpras.com When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for the identification of drug metabolites and for metabolic profiling. thermofisher.commdpi.com

In the context of this compound, MS can be used to confirm the molecular weight and to study its fragmentation patterns, which aids in structural elucidation. The fragmentation data obtained from tandem mass spectrometry (MS/MS or MSn) is crucial for identifying the sites of metabolic transformations. thermofisher.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the parent compound and its metabolites. nih.gov

Metabolite profiling studies utilize various MS techniques to detect and characterize metabolites in biological samples. mdpi.com For example, a predictive multiple reaction monitoring-information dependent acquisition-enhanced product ion (pMRM-IDA-EPI) method can be used for both quantitative and qualitative analysis in a single run. mdpi.com Different fragmentation techniques, such as collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), and ultraviolet photodissociation (UVPD), can provide complementary fragment ions, leading to more confident structural assignments of metabolites. thermofisher.com

| Technique | Application | Key Features |

| LC-MS | Identification of parent compound and metabolites. thermofisher.com | Combines the separation power of LC with the detection sensitivity of MS. thermofisher.com |

| Tandem MS (MS/MS, MSn) | Structural elucidation of metabolites. thermofisher.com | Provides fragmentation data to determine the site of metabolism. thermofisher.com |

| High-Resolution MS (HRMS) | Accurate mass measurement and elemental composition determination. nih.gov | Distinguishes between isobaric compounds. nih.gov |

| pMRM-IDA-EPI | Simultaneous quantitative and qualitative metabolite analysis. mdpi.com | Uses MRM scans for high selectivity and sensitivity. mdpi.com |

Polarimetric Analysis for Stereochemical Purity and Isomer Quantification

Polarimetric analysis is a crucial technique in the study of this compound, primarily due to the stereochemical nature of the pilocarpine family of alkaloids. Isopilocarpine is a diastereomer of pilocarpine, differing in the spatial arrangement at the carbon atom adjacent to the lactone carbonyl group (C-8). This difference in stereochemistry, specifically the trans configuration in isopilocarpine versus the cis configuration in pilocarpine, results in distinct optical activities for each isomer. echemi.com

The principle of polarimetry relies on the ability of chiral molecules to rotate the plane of polarized light. The magnitude and direction of this rotation are characteristic of the specific compound, its concentration, the path length of the light, temperature, and the wavelength of the light used. The specific rotation ([α]) is a fundamental property used to characterize and quantify optically active substances like isopilocarpine and its related isomers.

Research findings have established distinct specific rotation values for these compounds, which form the basis for their quantification. newdrugapprovals.org A significant challenge in the analysis of pilocarpine-related compounds is the potential for epimerization, where pilocarpine converts to the less active isopilocarpine, especially in solution. Polarimetry provides a direct measure of the optical purity of a sample and can be used to determine the relative amounts of pilocarpine and isopilocarpine present.

An analytical method combining UV spectrophotometry and polarimetry has been developed for the simultaneous quantification of pilocarpine and isopilocarpine in the presence of their hydrolysis product, pilocarpic acid. nih.gov In this approach, after separating the alkaloids from pilocarpic acid, the total concentration of the alkaloids is determined by UV absorbance at 215 nm. Subsequently, the optical rotation of the mixture is measured. nih.gov Since the specific rotations of pilocarpine and isopilocarpine are known and different, their individual concentrations can be calculated using simultaneous equations derived from the total concentration and the observed optical rotation of the mixture.

Table 1: Specific Optical Rotation of Pilocarpine and Related Compounds An interactive data table presenting the specific optical rotation values which are critical for polarimetric analysis.

| Compound | Specific Rotation ([α]) | Conditions | Reference |

| Pilocarpine | +106° | 18°C (c=2) | newdrugapprovals.org |

| Isopilocarpine | +50° | 18°C (c=2) | newdrugapprovals.org |

| Pilocarpine Nitrate | +77° to +83° | D-line (c=10) | newdrugapprovals.orgnih.gov |

| This compound | +35.7° | D-line | rsc.org |

| Pilocarpine Hydrochloride | +91° | 18°C (c=2) | newdrugapprovals.org |

Stability Indicating Assays and Degradation Product Monitoring

A stability-indicating assay method (SIAM) is a validated quantitative analytical procedure used to detect a decrease in the amount of the active pharmaceutical ingredient (API) in a drug product due to degradation. pharmatutor.org Crucially, a SIAM must also be able to resolve the API from its potential degradation products, process impurities, and excipients. pharmatutor.org For this compound, such methods are vital for ensuring the quality, efficacy, and safety of pharmaceutical formulations, as its degradation products are pharmacologically inactive. acs.orgpsu.edu

The degradation of isopilocarpine, similar to its isomer pilocarpine, proceeds primarily through two pathways:

Epimerization: The reversible conversion between the trans isomer (isopilocarpine) and the cis isomer (pilocarpine). researchgate.net

Hydrolysis: The opening of the γ-lactone ring, which is catalyzed by both acid and base, to form the corresponding carboxylic acids, isopilocarpic acid and pilocarpic acid. acs.orgcdnsciencepub.com

The development of a SIAM for this compound involves subjecting the drug to forced degradation (stress testing) under various conditions as mandated by the International Conference on Harmonisation (ICH) guidelines. humanjournals.comresearchgate.net These conditions typically include exposure to acid, base, oxidation, heat, and light. pharmatutor.orgresearchgate.net The goal is to generate the potential degradation products and develop an analytical method, most commonly High-Performance Liquid Chromatography (HPLC), that can adequately separate and quantify all components. researchgate.netresearchgate.net

Research has led to the development of several stability-indicating HPLC methods capable of simultaneously determining pilocarpine, isopilocarpine, pilocarpic acid, and isopilocarpic acid. researchgate.netresearchgate.net These methods often utilize reversed-phase columns (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. researchgate.nethumanjournals.com Detection is typically achieved using UV absorbance, often around 215-220 nm. nih.govresearchgate.net

Forced degradation studies on related compounds like pilocarpine nitrate have shown that significant degradation occurs under basic, acidic, and thermal stress, while being relatively stable under photolytic and oxidative conditions. humanjournals.com For instance, under basic conditions, both epimerization to isopilocarpine and hydrolysis to pilocarpic acid are accelerated. researchgate.net

Table 2: Summary of Isopilocarpine Degradation Pathways and Products An interactive data table summarizing the products formed from this compound under various stress conditions used in forced degradation studies.

| Stress Condition | Degradation Pathway | Major Degradation Products Formed | Reference |

| Acid Hydrolysis | Lactone ring hydrolysis | Isopilocarpic acid | acs.org |

| Base Hydrolysis | Lactone ring hydrolysis, Epimerization | Isopilocarpic acid, Pilocarpine | researchgate.netresearchgate.net |

| Thermal Degradation | Epimerization, Hydrolysis | Pilocarpine, Isopilocarpic acid | researchgate.nethumanjournals.com |

| Photolytic Degradation | Isomerization | Pilocarpine | ysmu.am |

| Oxidative Degradation | Generally stable, potential for oxidation | Varies, often complex mixtures | researchgate.net |

Preclinical Mechanistic Studies Involving Isopilocarpine Nitrate

In Vitro Assays for Receptor Activation and Functional Responses.ebi.ac.uknih.gov

In vitro studies are fundamental in determining the direct effects of a compound on cellular and molecular targets, free from the complexities of a whole organism. For isopilocarpine nitrate (B79036), these assays have been pivotal in characterizing its activity at muscarinic acetylcholine (B1216132) receptors (mAChRs). ebi.ac.uknih.gov

Mini-G Nano-BRET Assays for Muscarinic Receptor Activation.ebi.ac.uknih.gov

Recent pharmacological investigations have utilized advanced techniques like the mini-G nano-bioluminescence resonance energy transfer (BRET) assay to provide a comprehensive analysis of isopilocarpine's activity across all five muscarinic acetylcholine receptor subtypes (M1-M5). ebi.ac.uknih.govnih.gov This assay format is a powerful tool for studying G protein-coupled receptor (GPCR) activation in living cells. nih.gov

In a comparative study, pilocarpine (B147212) and its epimer, isopilocarpine, were analyzed using mini-G nano-BRET assays. The results confirmed that among the orthosteric ligands tested, pilocarpine was the most active. Computational docking simulations provided a molecular basis for this observation, suggesting that the trans-configuration of isopilocarpine results in the loss of a critical hydrogen bond with the N6.52 residue of the M2 receptor, which in turn explains its lower activity compared to pilocarpine. ebi.ac.uknih.gov

Interestingly, when these molecules were hybridized with a naphmethonium fragment, the activity rank was inverted. The hybrid of the trans-configured isopilocarpine was found to be more active. This is because the hybridization modifies the binding mode of the orthosteric part of the molecule, with the high-affinity allosteric fragment dominating the binding. In this hybrid form, the isopilocarpine moiety is able to form the significant hydrogen bond that the pilocarpine hybrid cannot. ebi.ac.uknih.gov

Cellular Assays for Cholinergic Activity.nih.govacs.org

Cellular assays are essential for understanding the functional consequences of receptor activation. Isopilocarpine is recognized to have some pharmacological activity, although it is significantly less potent than pilocarpine. entokey.comescholarship.org Studies on bovine ciliary muscle have shown that isopilocarpine has a much lower binding affinity for the muscarinic receptors in this tissue compared to pilocarpine. entokey.com

The cholinergic activity of these compounds is primarily mediated through their action as agonists at muscarinic receptors. nih.gov These receptors are involved in a wide range of physiological functions. researchgate.net The stability of these compounds is a critical factor in such assays, as pilocarpine can epimerize to the less active isopilocarpine in aqueous solutions. acs.org This transformation can impact the interpretation of results from cellular assays assessing cholinergic activity over time.

Investigations in Experimental Animal Models (Focusing on Mechanisms, not Therapeutic Outcomes).science.gov

Animal models provide a more integrated system to study the complex physiological effects of a substance. Research using animal models has been instrumental in understanding the in vivo mechanisms of isopilocarpine. science.gov

Role of Isopilocarpine in Neurotransmitter System Modulation (e.g., Acetylcholine Mimicry).entokey.com

Isopilocarpine, like pilocarpine, acts as a cholinomimetic, meaning it mimics the action of the endogenous neurotransmitter acetylcholine. entokey.comresearchgate.net Acetylcholine is a key neurotransmitter in the parasympathetic nervous system. researchgate.net Cholinomimetics can be direct-acting, by binding to and activating cholinergic receptors, or indirect-acting. researchgate.net Isopilocarpine falls into the category of direct-acting agonists at muscarinic receptors. nih.goventokey.com

Studies in rat models have shown that peripherally administered pilocarpine can act centrally to produce physiological effects. nih.gov This central action is mediated through specific subtypes of muscarinic receptors. nih.gov While specific studies focusing solely on the neurotransmitter modulation by isopilocarpine nitrate are less common, its action as an acetylcholine mimic at muscarinic receptors is a fundamental aspect of its mechanism. entokey.com

Analysis of Receptor-Mediated Physiological Effects in Research Models.plos.org

The physiological effects of isopilocarpine are a direct consequence of its interaction with muscarinic receptors. In various animal models, the administration of pilocarpine has been used to study a range of receptor-mediated effects. For instance, in rats, pilocarpine-induced effects such as salivation and pressor responses have been shown to be mediated by central muscarinic receptor subtypes. nih.gov Specifically, central M3 receptors appear to be involved in salivation, while M1 receptors are implicated in pressor responses. nih.gov

常见问题

Q. What analytical methods are recommended for quantifying isopilocarpine nitrate and its degradation products in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) is the gold standard for simultaneous quantification of this compound, pilocarpine, and their degradation products (e.g., pilocarpic acid). Key parameters include:

- Mobile phase : Use a freshly prepared mixture (e.g., 0.2 M Na₂SO₄ with pH adjustments) to avoid drifting peak responses for isopilocarpine .

- Calibration : Linear regression for pilocarpine (70–110% labeled content, r = 0.99) and isopilocarpine (1–5% contamination, r = 0.99) ensures accuracy .

- Sample preparation : Dilute eye-drop formulations to 1 mg/mL pilocarpine nitrate equivalent on the day of analysis .

Q. How do impurity levels of this compound impact pharmacological activity assessments?

Classical alkaloid quantification methods may underestimate pharmacological activity due to variable isopilocarpine content. For example:

Q. What factors influence the stability of this compound in ophthalmic formulations?

Stability is affected by:

- pH : Optimize mobile phase pH (e.g., 3.0) to prevent epimerization during analysis .

- Temperature : Elevated temperatures accelerate degradation; store samples at 4°C during trials .

- Degradation pathways : Monitor pilocarpic acid formation via HPLC to assess hydrolytic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound impurity levels across studies?

Discrepancies (e.g., 0.5% vs. 25.2% isopilocarpine) arise from:

- Methodological variability : Older techniques (e.g., total alkaloid assays) lack specificity for epimers .

- Sample history : Storage conditions (light, temperature) may degrade pilocarpine into isopilocarpine . Resolution strategy :

- Replicate studies using modern HPLC with baseline epimer resolution .

- Cross-reference synthetic pathways (e.g., Preobrashenski’s cis/trans isomer synthesis) to validate impurity sources .

Q. What synthetic pathways are used to produce this compound, and how can epimerization be controlled?

Key steps include:

- Intermediate synthesis : Convert d-homoisopilopic acid to aminomethyl d-Λomopilopyl ketone, followed by thiocyanate cyclization .

- Epimer control : Adjust reaction pH and temperature to favor cis (isopilocarpine) or trans (pilocarpine) forms .

- Validation : Use melting points (e.g., this compound at 132–133°C) and optical rotation ([α] +71–78°) to confirm purity .

Q. How can researchers optimize chromatographic resolution of pilocarpine and isopilocarpine epimers?

Methodological adjustments :

- Mobile phase : Test ion-pair reagents (e.g., triethylamine) to enhance peak separation .

- Column temperature : Elevate to 30–40°C to improve epimer resolution .

- System suitability : Ensure resolution factor (R) >1.5 between epimer peaks during method validation .

Q. What statistical approaches are recommended for analyzing variability in this compound datasets?

- Outlier detection : Calculate z-scores for impurity levels; values >3 indicate significant deviations .

- Non-normal data : Use non-parametric tests (e.g., Mann-Whitney U) for skewed distributions .

- Regression analysis : Apply weighted least squares for heteroscedastic calibration data .

Methodological Considerations

- Data reporting : Include tables for impurity thresholds (Table 1, ) and synthetic intermediates (e.g., m.p. 157–158.5°C for phthalimidomethyl ketone ).

- Ethical compliance : Disclose conflicts (e.g., funding sources) and obtain permissions for reproduced figures/tables .

- Literature review : Prioritize primary sources (e.g., Journal of Chromatography) over unreliable databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。